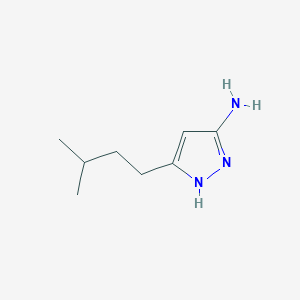3-(3-methylbutyl)-1H-pyrazol-5-amine
CAS No.: 1187862-39-0
Cat. No.: VC2783578
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1187862-39-0 |
|---|---|
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 5-(3-methylbutyl)-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C8H15N3/c1-6(2)3-4-7-5-8(9)11-10-7/h5-6H,3-4H2,1-2H3,(H3,9,10,11) |
| Standard InChI Key | KAJIUTBTSBVUAT-UHFFFAOYSA-N |
| SMILES | CC(C)CCC1=CC(=NN1)N |
| Canonical SMILES | CC(C)CCC1=CC(=NN1)N |
Introduction
Chemical Structure and Properties
3-(3-methylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, with an amino group at the 5-position and a 3-methylbutyl (isopentyl) substituent at the 3-position. This compound belongs to the broader class of 5-aminopyrazoles, which have attracted significant scientific interest due to their diverse biological activities .
Physical and Chemical Properties
The compound 3-(3-methylbutyl)-1H-pyrazol-5-amine features the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.22 g/mol |
| CAS Number | 1187862-39-0 |
| IUPAC Name | 5-(3-methylbutyl)-1H-pyrazol-3-amine |
| Synonyms | 3-Isopentyl-1H-pyrazol-5-amine |
| SMILES Notation | CC(C)CCC1=CC(=NN1)N |
| InChI Key | KAJIUTBTSBVUAT-UHFFFAOYSA-N |
These data represent the essential identifying characteristics of the compound, distinguishing it from related pyrazole derivatives .
Structural Analysis
The structure of 3-(3-methylbutyl)-1H-pyrazol-5-amine contains several key functional groups that contribute to its chemical behavior and potential biological activity:
Core Pyrazole Ring
The core structure consists of a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. This ring system contributes to the compound's aromaticity and provides sites for hydrogen bonding interactions .
Functional Groups
The molecule contains three main structural components:
-
An amino group (-NH2) at the 5-position, which can act as a hydrogen bond donor
-
A 3-methylbutyl (isopentyl) chain at the 3-position, providing lipophilicity
-
The pyrazole N-H at position 1, which can act as both hydrogen bond donor and acceptor
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of 5-aminopyrazole derivatives, which can be adapted for the synthesis of 3-(3-methylbutyl)-1H-pyrazol-5-amine.
General Synthetic Approaches to 5-Aminopyrazoles
5-Aminopyrazoles are typically synthesized through the following methods:
Specific Synthesis of 3-(3-methylbutyl)-1H-pyrazol-5-amine
For 3-(3-methylbutyl)-1H-pyrazol-5-amine, the synthesis likely follows a path involving:
-
Preparation of a suitable β-ketonitrile containing the 3-methylbutyl group
-
Reaction with hydrazine to form the pyrazole ring
The specific reaction conditions typically involve:
-
Solvent: Ethanol or methanol
-
Temperature: Reflux conditions (typically 70-80°C)
-
Reaction time: 4-6 hours
-
Catalyst: Potentially acidic or basic catalysts to enhance yield
Research Applications and Future Directions
The compound 3-(3-methylbutyl)-1H-pyrazol-5-amine has potential applications in multiple research areas:
As a Chemical Building Block
The compound can serve as an intermediate in the synthesis of more complex heterocyclic systems, including:
-
Pyrazolo[3,4-b]quinolones
-
Pyrazolo[1,5-a]pyrimidines
-
Other fused heterocyclic systems with potential biological activity
Agrochemical Applications
Pyrazole derivatives have shown potential as:
-
Insecticides with selective toxicity
-
Herbicides with specific modes of action
Comparative Analysis with Related Compounds
To better understand the potential properties of 3-(3-methylbutyl)-1H-pyrazol-5-amine, a comparison with related compounds provides valuable insights:
This comparison illustrates how subtle structural modifications can significantly impact the physical, chemical, and potentially biological properties of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume